3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as PAMI, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and research is ongoing to determine its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and survival. This compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects and may inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is that it has shown promising results in preclinical studies as a potential cancer treatment. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of focus is determining the exact mechanism of action of this compound and how it interacts with other cancer treatments. Another area of focus is determining the potential use of this compound in other types of cancer, such as lung cancer and ovarian cancer. Additionally, researchers may explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact method of synthesis can vary depending on the specific laboratory and equipment used. However, a common method involves the condensation of 2-pyridinemethanamine with isatin in the presence of a catalyst to form the intermediate compound, which is then further reacted to form this compound.
Scientific Research Applications
3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
3-(pyridin-2-ylmethyliminomethyl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-13(12-6-1-2-7-14(12)18-15)10-16-9-11-5-3-4-8-17-11/h1-8,10,18-19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFHROMKPKZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164628 |
Source
|
Record name | 1,3-Dihydro-3-[[(2-pyridinylmethyl)amino]methylene]-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
419542-62-4 |
Source
|
Record name | 1,3-Dihydro-3-[[(2-pyridinylmethyl)amino]methylene]-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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